Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2
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Overview
Description
The compound Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2 is a synthetic peptide known for its role in various biological and chemical applications. This peptide is a modified fragment of the alpha-melanocyte-stimulating hormone (α-MSH), which is involved in a range of physiological processes, including pigmentation, energy homeostasis, and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Preparation: The synthesis begins with the attachment of the first amino acid to a resin.
Coupling Reactions: Each subsequent amino acid is coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified, often by HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The process is optimized to ensure high yield and purity, often involving rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2: can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized, particularly at the tryptophan and histidine residues.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Amino acid substitutions are typically performed during the synthesis phase using different protected amino acids.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups.
Scientific Research Applications
Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in signaling pathways related to melanogenesis and energy homeostasis.
Medicine: Explored for potential therapeutic applications in conditions like obesity, inflammation, and skin disorders.
Industry: Utilized in the development of cosmetic products aimed at skin pigmentation and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2 involves its interaction with melanocortin receptors, particularly MC1R and MC4R. These receptors are G-protein-coupled receptors that, when activated by the peptide, initiate a cascade of intracellular events leading to increased cAMP levels. This signaling pathway influences various physiological responses, including melanogenesis and energy balance.
Comparison with Similar Compounds
Ac-Nle-gln-his-D-phe-arg-D-trp-gly-NH2: can be compared with other melanocortin receptor agonists:
α-MSH: The natural hormone from which this peptide is derived. It has a broader range of activity but is less stable.
Melanotan II: A synthetic analog with enhanced stability and potency but different receptor selectivity.
Bremelanotide: Another synthetic analog used for its effects on sexual arousal and dysfunction.
The uniqueness of This compound lies in its specific modifications, which confer increased stability and selectivity for certain melanocortin receptors, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-acetamidohexanoylamino)-N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N15O9/c1-3-4-14-33(57-27(2)63)42(67)59-35(17-18-39(48)64)44(69)62-38(22-30-24-52-26-56-30)46(71)60-36(20-28-11-6-5-7-12-28)45(70)58-34(16-10-19-53-47(50)51)43(68)61-37(41(66)55-25-40(49)65)21-29-23-54-32-15-9-8-13-31(29)32/h5-9,11-13,15,23-24,26,33-38,54H,3-4,10,14,16-22,25H2,1-2H3,(H2,48,64)(H2,49,65)(H,52,56)(H,55,66)(H,57,63)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,50,51,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKZNDVUBSEJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N15O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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